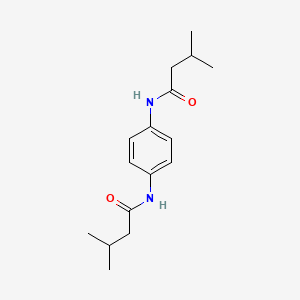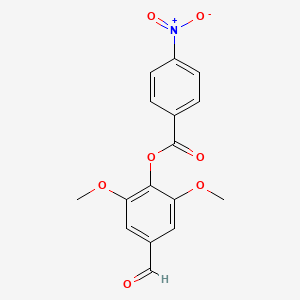
4-methoxy-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MMMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMMS is a sulfonamide derivative that has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Wirkmechanismus
The exact mechanism of action of 4-methoxy-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in various biochemical and physiological processes. This compound has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-cancer, anti-inflammatory, and cardioprotective properties. It has also been found to possess anti-microbial properties and has been studied for its potential use in the treatment of various infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methoxy-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide in laboratory experiments is its wide range of biochemical and physiological effects. This compound has been found to possess anti-cancer, anti-inflammatory, and cardioprotective properties, making it a promising candidate for use in various laboratory experiments.
However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. This compound has been found to be toxic in high doses and caution should be exercised when using it in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Development of new derivatives of this compound with improved properties.
3. Studies on the potential use of this compound in the treatment of infectious diseases.
4. Studies on the potential use of this compound in the treatment of neurodegenerative diseases.
5. Studies on the potential use of this compound in the treatment of metabolic disorders.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of 4-methoxy-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide with morpholine-4-carboxylic acid. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. Some of the scientific research applications of this compound include:
1. Cancer Research: this compound has been found to possess anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Anti-Inflammatory Research: this compound has been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
3. Cardiovascular Research: this compound has been found to possess cardioprotective properties and has been studied for its potential use in the treatment of cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-methoxy-N-(4-methylphenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-14-3-5-15(6-4-14)20-27(23,24)16-7-8-18(25-2)17(13-16)19(22)21-9-11-26-12-10-21/h3-8,13,20H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTSSIPCOLPMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5721914.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5721926.png)
![6-cyclohexyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5721934.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5721940.png)







![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)
